2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3-5(6(9)10)11-4(2-8)7-3/h8H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISGTVFTDHJGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526825-09-1 | |
| Record name | 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with formaldehyde and subsequent oxidation to form the carboxylic acid group. The reaction conditions typically include the use of a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate catalytic oxidation to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
Reduction: Formation of 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-methanol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key analogs of 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, emphasizing substituent variations and their biological implications:
Physicochemical Properties
- Solubility : The hydroxymethyl group increases polarity, likely improving aqueous solubility compared to BAC (logP ~2.5) and Febuxostat (logP ~3.1).
- Synthesis: BAC is synthesized via nucleophilic substitution of ethyl 2-(benzylamino)-4-methylthiazole-5-carboxylate , while Febuxostat involves formyl-to-cyano group conversion . The hydroxymethyl analog could be derived from aldehyde intermediates via reduction.
Biological Activity
2-(Hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, featuring both hydroxymethyl and carboxylic acid functional groups, contributes to its diverse biological effects.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors within cells. Preliminary studies indicate that it may inhibit certain enzymes or modulate signaling pathways related to cell growth and survival. Although the exact molecular targets are still under investigation, the compound appears to affect key cellular processes that could lead to antimicrobial and anticancer effects .
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 1.95–15.62 µg/mL | 3.91–62.5 µg/mL |
| Enterococcus faecalis | 1.95–15.62 µg/mL | 3.91–62.5 µg/mL |
| Candida parapsilosis | >1000 µg/mL | Not determined |
These results indicate that the compound exhibits strong activity against Gram-positive bacteria while showing limited antifungal effects .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In particular, it has demonstrated significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer):
| Cell Line | IC50 Value | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 µM | High |
| MCF-7 | 17.02 µM | Moderate |
The compound showed a nearly 20-fold difference in activity between cancerous and non-cancerous cells, suggesting a favorable therapeutic window .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that this compound was among the most potent tested, demonstrating its potential as a lead compound for further development in antimicrobial therapies .
- Cancer Treatment Research : In an animal model study involving MDA-MB-231 cells injected into mice, treatment with the compound resulted in significant tumor size reduction compared to control groups. Histopathological analysis revealed decreased cellular proliferation markers and increased apoptosis in treated tumors .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid?
- Methodology : The compound can be synthesized via cyclization of precursors such as 2-aminothiazole derivatives. For example, hydrolysis of ethyl esters under acidic (HCl, reflux, 80–90°C) or basic (NaOH in aqueous ethanol, 40°C) conditions yields carboxylic acid derivatives with high purity (85–90% yield) . Adjust reaction stoichiometry and temperature to accommodate the hydroxymethyl group’s sensitivity to harsh conditions.
Q. How can the solubility of this compound be modulated for biological assays?
- Methodology : Solubility is influenced by pH and functional groups. The carboxylic acid moiety allows salt formation (e.g., sodium salts) under basic conditions, enhancing aqueous solubility (78% yield for sodium salt preparation) . For polar solvents, use DMSO or ethanol, but confirm compatibility with downstream assays (e.g., avoid DMSO in cell-based studies).
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodology :
- NMR : Analyze and NMR spectra to confirm the hydroxymethyl (-CHOH) and carboxylic acid (-COOH) groups. Compare with analogs like 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (δ ~2.5 ppm for methyl, δ ~170 ppm for COOH) .
- HRMS : Validate molecular weight (CHNOS; theoretical MW: 173.19 g/mol) using high-resolution mass spectrometry .
Q. How stable is this compound under varying storage conditions?
- Methodology : Stability tests should include:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., analogs like 4-methyl-1,2,3-thiadiazole-5-carboxylic acid decompose above 200°C) .
- Photostability : Store in amber vials to prevent photodegradation, as thiazole rings are prone to UV-induced reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response curves : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Assay interference : Test for false positives due to thiazole redox activity using counter-screens (e.g., add catalase to rule out HO generation) .
- Structural analogs : Compare with 2-(4-chlorophenyl)thiazole-5-carboxylic acid, which showed reproducible anti-TMV activity (54.1% curative rate) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The hydroxymethyl group may form hydrogen bonds with catalytic residues.
- MD simulations : Assess binding stability over 100 ns trajectories, focusing on thiazole ring rigidity and carboxylic acid ionization states .
Q. What catalytic systems enhance the efficiency of derivatization reactions?
- Methodology :
- Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions to introduce aryl groups at the hydroxymethyl position.
- Esterification : Optimize with DCC/DMAP in dry dichloromethane to protect the carboxylic acid group without side reactions .
Q. How do substituent variations impact the compound’s electrochemical properties?
- Methodology :
- Cyclic voltammetry : Compare oxidation potentials of 2-(hydroxymethyl) vs. 2-methyl analogs. The hydroxymethyl group may lower oxidation potential due to electron-donating effects.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate with redox behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
